REACTION_CXSMILES
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Br[C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([CH3:9])=[CH:4][N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[F:16][C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][C:18]=1B(O)O>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:16][C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][C:18]=1[C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([CH3:9])=[CH:4][N:3]=1 |f:1.2.3,^1:29,48|
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Name
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|
Quantity
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2.47 g
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Type
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reactant
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Smiles
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BrC1=NC=C(C(=C1)N)C
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Name
|
|
Quantity
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6.6 mL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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2.71 g
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Type
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reactant
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Smiles
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FC1=C(C=C(C=C1)F)B(O)O
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Name
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|
Quantity
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0.927 g
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Type
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catalyst
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Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled
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Type
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FILTRATION
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Details
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filtered through a pad of Celite®
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Type
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WASH
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Details
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rinsed with dioxane (3×50 mL)
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated directly onto silica gel
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Type
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CUSTOM
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Details
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purified by column chromatography on NH silica
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Type
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WASH
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Details
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eluted with 0-100% ethyl acetate/hexanes
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Name
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Type
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product
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Smiles
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FC1=C(C=C(C=C1)F)C1=NC=C(C(=C1)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |